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molecular formula C13H17ClN2O B1351824 2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone CAS No. 60121-79-1

2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone

Cat. No. B1351824
M. Wt: 252.74 g/mol
InChI Key: KCVPIBOBZYTYNG-UHFFFAOYSA-N
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Patent
US05789412

Procedure details

Chloroacetyl chloride (4.5 ml, 56.6 mmol) is added dropwise to a solution of 1-o-tolylpiperazine (8.31 [lacuna], 47.2 mmol) and calcium carbonate (14.2 g, 142 mmol) in methyl ethyl ketone (100 ml) cooled to 0° C. The reaction mixture is stirred at this temperature for 1 h 30 and is then filtered through Celite. The Celite is rinsed several times with ethyl acetate and 3M sodium hydroxide solution. The two phases of the filtrate are then separated and the organic phase is dried over magnesium sulfate, filtered and concentrated to give the expected product in the form of a brown solid.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
47.2 mmol
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[C:6]1([CH3:18])[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C(=O)([O-])[O-].[Ca+2]>C(C(C)=O)C>[Cl:1][CH2:2][C:3]([N:15]1[CH2:16][CH2:17][N:12]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH3:18])[CH2:13][CH2:14]1)=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
4.5 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
47.2 mmol
Type
reactant
Smiles
C1(=C(C=CC=C1)N1CCNCC1)C
Name
Quantity
14.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at this temperature for 1 h 30
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is then filtered through Celite
WASH
Type
WASH
Details
The Celite is rinsed several times with ethyl acetate and 3M sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The two phases of the filtrate are then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(=O)N1CCN(CC1)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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